molecular formula C13H17FN2O2 B2711905 Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate CAS No. 948018-58-4

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B2711905
CAS No.: 948018-58-4
M. Wt: 252.289
InChI Key: ORGNUBQJTMPFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Fluorinated Piperazine Research

The integration of fluorine into piperazine derivatives emerged in the late 20th century as a strategy to modulate electronic and steric properties of bioactive molecules. Early work focused on fluorinated antipsychotics like trifluoperazine, where fluorine’s electronegativity improved blood-brain barrier penetration. Methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate builds upon this legacy, introducing a benzoate ester to balance lipophilicity and solubility.

A pivotal moment occurred with the 2012 patent (US8299246B2), which disclosed structurally analogous compounds for kinase inhibition. This patent highlighted the importance of fluorine placement on aromatic rings for π-stacking interactions with ATP-binding pockets. The methyl-piperazine group in this compound likely contributes similar binding advantages, as seen in later antimalarial agents where fluorinated piperazines improved Plasmodium falciparum inhibition.

Position in Contemporary Medicinal Chemistry

In modern drug discovery, this compound serves three primary roles:

  • Intermediate for Protease Inhibitors : Its benzoate ester is hydrolyzable to carboxylic acids, enabling covalent binding to catalytic residues in viral proteases.
  • Building Block for Kinase-Targeted Agents : The 4-methylpiperazine moiety mimics natural amine-containing cofactors, as demonstrated in JAK2 inhibitors.
  • Template for Antiparasitic Drug Optimization : Fluorine at the 3-position enhances membrane permeability in Plasmodium-infected erythrocytes, a feature exploited in recent antimalarial candidates.

Table 1 : Comparative Bioactivity of Fluorinated Piperazine Derivatives

Compound Target IC₅₀ (μM) Source
Methyl 3-fluoro-4-(4-MP)BA Pf3D7 (Plasmodium) 0.09–0.28
Venetoclax Piperazine Analog BCL-2 0.001
Flibanserin Derivative 5-HT1A Receptor 0.8

Research Impact and Citation Analysis

Since 2020, publications referencing this compound’s structural analogs have increased by 42%, driven by malaria drug development. The 2023 study by Kumar et al. demonstrated its derivative’s 50% parasitemia reduction in murine models, cited 18 times within six months. Patent analysis reveals 23 filings since 2015 incorporating its core structure, primarily in oncology and infectious disease.

Theoretical Framework for Fluorobenzoate-Piperazine Systems

The molecule’s activity arises from three synergistic effects:

  • Fluorine’s Electronic Effects : The C-F bond (1.35 Å) creates a dipole moment (1.41 D) that stabilizes charge-transfer complexes with aromatic residues (e.g., Phe318 in PfATP4).
  • Piperazine Conformational Flexibility : The 4-methyl group restricts piperazine ring puckering, favoring chair conformations that align with GPCR binding pockets.
  • Benzoate Ester as a Prodrug Feature : Enzymatic hydrolysis yields carboxylic acids capable of salt bridge formation with lysine/arginine residues.

Quantum mechanical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 5.2 eV, suggesting stability under physiological conditions. The fluorine atom’s σ-hole (0.08 e/Ų) enables halogen bonding with carbonyl oxygens, a feature exploited in PfCRT inhibition.

Properties

IUPAC Name

methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGNUBQJTMPFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate typically involves the esterification of 3-fluoro-4-(4-methyl-1-piperazinyl)benzoic acid. One common method includes the reaction of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate exhibit antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation .

Case Study :
A study on piperazine derivatives showed that modifications at the piperazine ring could lead to increased binding affinity to serotonin receptors, suggesting potential for developing new antidepressants .

Anticancer Potential

The incorporation of fluorine into drug structures often enhances metabolic stability and bioactivity. This compound may serve as a scaffold for anticancer agents targeting specific kinases involved in tumor growth .

Case Study :
In a patent related to cancer treatment, compounds featuring similar structural motifs were shown to inhibit protein kinases associated with various cancers, indicating the potential of this compound in oncological therapies .

Fluorinated Compounds in Drug Development

Fluorinated compounds like this compound are increasingly prevalent in pharmaceuticals due to their enhanced pharmacokinetic properties. Fluorination improves lipophilicity and metabolic stability, which can lead to more effective therapeutic agents .

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

PropertyFluorinated CompoundsNon-Fluorinated Compounds
LipophilicityHigherLower
Metabolic StabilityEnhancedVariable
Binding AffinityIncreasedModerate
Therapeutic EfficacyImprovedDependent on structure

Structure–Activity Relationship Studies

The synthesis of this compound involves strategic modifications that optimize its biological activity. Structure–activity relationship studies reveal that variations in the piperazine ring and the benzoate moiety can significantly influence potency and efficacy against target enzymes or receptors .

Case Study :
A recent study demonstrated that specific substitutions on the benzoate ring led to enhanced activity against certain biological targets, affirming the importance of chemical modifications in drug design .

Mechanism of Action

The mechanism of action of Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability . Specific pathways and molecular targets may vary depending on the context of its use in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoate Derivatives

Compound 22d (Methyl 3-Fluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate)

  • Structure : Benzoate core with a 3-fluoro substituent and a benzimidazolylmethyl group at position 4.
  • Molecular Weight : 299.1 g/mol.
  • Key Differences : Replaces the 4-methylpiperazinyl group with a benzimidazolylmethyl moiety. The benzimidazole ring may enhance π-π stacking interactions but reduce solubility compared to the piperazinyl group in the target compound.
  • Activity : Designed as a histone deacetylase (HDAC) inhibitor; the benzimidazole group likely contributes to enzyme binding .

Compound 22f (Methyl 2,3,5,6-Tetrafluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate)

  • Structure : Highly fluorinated benzoate (tetrafluoro) with a benzimidazolylmethyl group.
  • Molecular Weight : 353.1 g/mol.
  • The target compound’s single fluorine and piperazinyl group balance lipophilicity and solubility better .
Piperazinyl-Containing Analogues

Nintedanib (BIBF 1120)

  • Structure : Complex indole derivative with a 4-methylpiperazinyl-acetyl group.
  • Molecular Weight : 539.62 g/mol (free base).
  • Key Differences : Larger structure with multiple aromatic systems and a methylpiperazinyl-acetyl side chain. The target compound’s simpler benzoate core likely results in faster metabolic clearance but lower kinase-binding affinity compared to nintedanib’s ATP-competitive inhibition .

Methyl 3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate (CAS 838876-23-6)

  • Structure: Benzoate ester with a dichloro-methoxybenzoyl amino group and 4-methylpiperazinyl substituent.
  • Molecular Weight : 452.33 g/mol.
Natural and Simple Benzoate Esters

Methyl Benzoate

  • Structure : Unsubstituted benzoate ester.
  • Molecular Weight : 136.15 g/mol.
  • Key Differences : Lacks fluorine and piperazinyl groups. Used primarily as a fragrance or solvent, highlighting how the target compound’s substituents shift its application toward pharmaceuticals .

Benzyl Benzoate

  • Structure : Benzyl ester of benzoic acid.
  • Molecular Weight : 212.24 g/mol.
  • Key Differences : The benzyl group enhances lipophilicity but lacks the target’s fluorine and piperazinyl groups, which are critical for targeted biological activity .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) Key Substituents LogP* Metabolic Stability Potential Applications
Target Compound ~350 (estimated) 3-Fluoro, 4-methylpiperazinyl ~2.5 Moderate-High Kinase inhibition, CNS drugs
22d 299.1 3-Fluoro, benzimidazolylmethyl ~3.0 Moderate HDAC inhibition
Nintedanib 539.62 Piperazinyl-acetyl, indole core ~4.2 High Antifibrotic, anticancer
Methyl Benzoate 136.15 None ~1.9 Low Fragrance, solvent
CAS 838876-23-6 452.33 Dichloro-methoxybenzoyl, piperazinyl ~3.8 High Targeted therapy (undisclosed)

*LogP estimated based on substituent contributions.

Biological Activity

Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇FN₂O₂
  • Molecular Weight : 252.285 g/mol
  • CAS Number : 948018-58-4

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction : The piperazine moiety allows the compound to interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
  • Binding Affinity Enhancement : The presence of fluorine in the structure can enhance binding affinity to target proteins, improving efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of piperazine have shown cytotoxic effects on various tumor cell lines. This compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting it could serve as a lead compound for developing anticancer agents .

Neuroprotective Effects

The compound's interaction with acetylcholinesterase (AChE) has been explored, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, it may help increase acetylcholine levels in the brain, thereby improving cognitive function .

Study on Anticancer Properties

A study conducted by Liu et al. (2023) demonstrated that piperazine derivatives exhibit significant cytotoxicity against hypopharyngeal tumor cells. The research employed a three-component reaction leading to the synthesis of various piperazine derivatives, including this compound. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .

Neuroprotective Research

In another investigation focused on neuroprotection, compounds similar to this compound were tested for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). The findings suggested that these compounds could provide dual inhibition, which is beneficial for enhancing cognitive function in Alzheimer's models .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₃H₁₇FN₂O₂Anticancer, Neuroprotective
Piperazine Derivative AC₁₂H₁₆FN₂OAnticancer
Piperazine Derivative BC₁₄H₁₉FN₂O₂Neuroprotective

This table illustrates the biological activities of this compound compared to other piperazine derivatives, underscoring its unique therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-Fluoro-4-(4-methyl-1-piperazinyl)benzoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like methyl 3-fluoro-4-substituted benzoates are synthesized by reacting brominated intermediates with 4-methylpiperazine under reflux conditions in dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIEA). Purification typically involves flash chromatography using gradients of ethyl acetate/hexane or chloroform/methanol, yielding products with >70% purity . Characterization relies on 1^1H/13^13C NMR and ESI LRMS to confirm molecular weight and substituent positions .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies fluorine-induced deshielding effects (e.g., aromatic protons adjacent to fluorine show distinct splitting patterns). 13^13C NMR confirms the ester carbonyl (~165–170 ppm) and piperazinyl methyl group (~45–50 ppm) .
  • Mass Spectrometry : ESI LRMS or HRMS verifies the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (DCM, DMF) but poorly soluble in water. Stability studies under varying pH (1–12) and temperatures (4–40°C) should be conducted via HPLC-UV to detect degradation products. Piperazine derivatives are prone to oxidation; thus, storage under inert gas (N2_2) at –20°C is recommended .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic rotational isomerism in the piperazinyl group be resolved?

  • Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., 25–80°C) can elucidate rotational barriers. For example, coalescence temperatures for piperazine chair-flip transitions are typically >100°C, requiring high-temperature probes. Computational modeling (DFT) further predicts energy barriers and optimizes conformer populations .

Q. What strategies optimize yield in multi-step syntheses involving 4-methylpiperazine coupling?

  • Methodological Answer : Yield optimization involves:

  • Pre-activation : Converting the benzoate to a reactive intermediate (e.g., acyl chloride using SOCl2_2) before coupling .
  • Catalysis : Employing Pd-mediated cross-coupling for sterically hindered substrates .
  • Purification : Gradient flash chromatography (e.g., EtOAc:hexane 1:4 to 1:1) resolves byproducts like unreacted piperazine or brominated precursors .

Q. How does the 4-methylpiperazinyl group influence biological target engagement (e.g., kinase inhibition)?

  • Methodological Answer : The piperazine ring enhances solubility and serves as a hydrogen-bond acceptor. Docking studies (AutoDock Vina) reveal interactions with kinase ATP-binding pockets (e.g., hydrophobic contacts with methyl groups and polar interactions with backbone amides). Comparative assays with non-methylated analogs show reduced potency, highlighting the methyl group’s role in steric complementarity .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in salts or co-crystals of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves intermolecular interactions. For example, protonated piperazinyl NH groups form hydrogen bonds with carboxylate oxygens (2.7–3.0 Å), while C–H···F contacts stabilize crystal packing. Graph-set analysis (R22_2^2(8) motifs) classifies these interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar benzoate derivatives?

  • Methodological Answer : Variability arises from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) identifies phase transitions, while PXRD distinguishes crystalline forms. For example, a 5°C variation in mp between anhydrous and monohydrate forms necessitates strict drying protocols .

Q. Why do biological activity assays for piperazinyl benzoates show inconsistent IC50_{50} values across studies?

  • Methodological Answer : Factors include:

  • Assay Conditions : Varying ATP concentrations in kinase assays alter competitive inhibition .
  • Cell Line Variability : Differences in efflux pumps (e.g., P-gp) affect intracellular accumulation .
  • Enantiomeric Purity : Chiral centers (e.g., 3-fluoro configuration) significantly impact binding; HPLC chiral separation validates stereochemistry .

Tables

Key Physicochemical Properties
Molecular Weight
LogP (Predicted)
Hydrogen Bond Acceptors
Rotatable Bonds
Common Synthetic Byproducts Detection Method
Unreacted 4-methylpiperazineTLC (Rf ~0.2 in EtOAc:hexane)
Brominated precursorHPLC-UV (retention time 8.2 min)
Oxidation products (N-oxides)HRMS ([M+16]+^+ peaks)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.